molecular formula C18H18N4O2 B2912953 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide CAS No. 1210841-44-3

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Cat. No. B2912953
CAS RN: 1210841-44-3
M. Wt: 322.368
InChI Key: ISKGTRRRUVZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as IQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. IQA belongs to a class of compounds called kinase inhibitors, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, closely related to the chemical structure of interest, have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds demonstrated highly potent antitubercular activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values in the submicromolar range. They exhibited no apparent toxicity to mammalian cells and showed intracellular activities comparable to those of isoniazid and rifampin in a macrophage model of Mtb infection. A synergistic effect with rifampin was also noted, indicating their potential as novel alternative therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Chemical Synthesis Advances

In another study, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This one-pot synthesis at room temperature yielded quantitative results, showcasing the versatility and efficiency of this method in creating quinoline-attached acetamide derivatives (Taran et al., 2014).

Structural and Fluorescence Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , revealed their potential in forming gels and crystalline solids with mineral acids. These compounds showed varying fluorescence emissions based on their protonation states and interactions with other molecules, suggesting their application in material science and fluorescence studies (Karmakar et al., 2007).

Antimicrobial Activities

A series of pyridine, quinoline, and coumarin derivatives attached to pyridinecarboxamide groups, which are chemically akin to the compound of interest, were synthesized and evaluated for their antimicrobial properties. These novel synthesized compounds exhibited a wide range of antibacterial activities, indicating their potential as antimicrobial agents (Nabila et al., 2017).

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGTRRRUVZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.